molecular formula CH6N4 B1677879 Aminoguanidine CAS No. 79-17-4

Aminoguanidine

Cat. No.: B1677879
CAS No.: 79-17-4
M. Wt: 74.09 g/mol
InChI Key: HAMNKKUPIHEESI-UHFFFAOYSA-N
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Description

Aminoguanidine (AG), a hydrazine derivative, is a bifunctional molecule with a nitrogen-rich structure (four nitrogen atoms attached to a single carbon) that enhances its thermal and chemical reactivity . It acts as a versatile chelating ligand, forming monodentate or bidentate complexes with metal ions, and serves as a precursor for synthesizing metal complexes with ferroelectric and piezoelectric properties . AG is structurally analogous to L-arginine, a nitric oxide (NO) precursor, and inhibits nitric oxide synthase (NOS) while exhibiting antioxidant and antiglycation activities .

Clinically, AG gained attention as an inhibitor of advanced glycation end products (AGEs), which are implicated in diabetic complications (retinopathy, nephropathy), atherosclerosis, and neurodegenerative diseases . However, its clinical trials were halted due to adverse effects, including glomerulonephritis and liver dysfunction . Despite this, AG remains a benchmark in preclinical studies for AGE inhibition and oxidative stress modulation .

Preparation Methods

Calcium Cyanamide and Hydrazine Hydrate Reaction

Historical Development and Mechanistic Basis

The reaction of calcium cyanamide (CaCN₂) with hydrazine hydrate (N₂H₄·H₂O) in acidic aqueous media represents the most widely adopted industrial method for aminoguanidine production. Early work by Simons (U.S. Patent 3,673,253) established the foundational protocol, which was later refined to mitigate side reactions such as dicyandiamide formation. The process involves two stages:

  • Hydrazinolysis : Calcium cyanamide reacts with hydrazine hydrate under controlled pH (5–6) and temperature (80–85°C) to form this compound.
  • Precipitation : Addition of alkali metal bicarbonate (e.g., NaHCO₃) precipitates this compound bicarbonate (AGB), which is isolated via filtration.

The reaction mechanism proceeds through nucleophilic attack of hydrazine on cyanamide, followed by proton transfer and bicarbonate-mediated precipitation (Equation 1):

$$
\text{CaCN}2 + 2\text{N}2\text{H}4 \rightarrow \text{CH}6\text{N}4 + \text{Ca(OH)}2 \quad \text{(1)}
$$

Process Optimization and Industrial-Scale Refinements

Key modifications to enhance yield and purity include:

  • pH Control : Maintaining acidic conditions (pH 5–6) using sulfuric acid suppresses dicyandiamide formation, a side product that reduces yield.
  • Temperature Gradients : Staged heating (25°C → 85°C) ensures complete conversion while minimizing thermal degradation.
  • Filtration and Washing : Post-reaction filtration removes calcium salts, and cold washing (0–10°C) minimizes AGB solubility losses.

Industrial batches reported in U.S. Patent 4,906,778 achieve yields exceeding 90% with AGB purity ≥98%.

Cyanamide-Hydrazine Bicarbonate Route

High-Purity Synthesis via Carbon Dioxide Integration

A Chinese patent (CN103012217A) details an alternative method using cyanamide (H₂NCN), hydrazine hydrate, and ammonium bicarbonate (NH₄HCO₃) under CO₂ atmosphere. This approach eliminates calcium byproducts and enhances purity through in-situ pH adjustment:

  • Reaction Sequence :

    • Hydrazine hydrate and water are heated to 66–68°C.
    • Cyanamide is added, and the mixture is heated to 80°C before cooling to 75–77°C for 4 hours.
    • Ammonium bicarbonate and CO₂ are introduced, inducing crystallization.
  • Role of CO₂ : Carbon dioxide acidifies the medium, preventing ammonium bicarbonate decomposition and stabilizing the reaction milieu (Equation 2):

$$
\text{NH}4\text{HCO}3 + \text{CO}2 \rightarrow \text{NH}4^+ + 2\text{HCO}_3^- \quad \text{(2)}
$$

Scalability and Product Quality

Batch processes (3–3.5 tons per cycle) yield AGB with 98.5–99% purity, attributed to reduced iron contamination and efficient solid-liquid separation. Ethanol rinsing further purifies the crystalline product, making this method suitable for pharmaceutical-grade applications.

Hydrazine Sulfate and Calcium Cyanamide Method

Laboratory-Scale Synthesis with pH Modulation

A Sciencemadness protocol adapts the calcium cyanamide route using hydrazine sulfate (N₂H₄·H₂SO₄) instead of free hydrazine. This method, while less common industrially, offers precise control over stoichiometry:

  • Procedure :

    • Hydrazine sulfate and calcium cyanamide are gradually added to water at pH 9.5.
    • Gradual heating (25°C → 40°C) ensures complete reaction over 2 hours.
    • Filtration removes calcium sulfate, and ammonium chloride-induced precipitation yields AGB.
  • Yield and Limitations :

    • 60% yield (15.6 g from 55.8 g hydrazine sulfate) due to competing dicyandiamide formation.
    • Requires meticulous pH and temperature control to suppress side reactions.

Nitroguanidine Reduction Pathway

Specialty Synthesis for Energetic Materials

Although less common for bulk production, this compound can be synthesized via nitroguanidine reduction. The PMC-reviewed method involves nitroguanidine (O₂NNHC(NH)NH₂) and hydrazine hydrate, yielding this compound alongside byproducts like dithis compound (Equation 3):

$$
\text{O}2\text{NNHC(NH)NH}2 + 3\text{N}2\text{H}4 \rightarrow \text{CH}6\text{N}4 + \text{N}2\text{H}4\cdot\text{HNO}2 + \text{NH}3 \quad \text{(3)}
$$

Challenges and Side Reactions

  • Byproduct Formation : Excess hydrazine promotes dithis compound synthesis, necessitating stoichiometric precision.
  • Temperature Sensitivity : Reactions at 50–60°C minimize decomposition but prolong reaction times.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Purity Applications
Calcium Cyanamide CaCN₂, N₂H₄·H₂O, H₂SO₄ 80–85°C, pH 5–6 90% 98% Industrial (dyes, explosives)
Cyanamide-CO₂ H₂NCN, N₂H₄·H₂O, NH₄HCO₃, CO₂ 75–80°C, CO₂ atmosphere 95% 99% Pharmaceutical-grade
Hydrazine Sulfate N₂H₄·H₂SO₄, CaCN₂ 25–40°C, pH 9.5 60% 95% Laboratory-scale
Nitroguanidine O₂NNHC(NH)NH₂, N₂H₄·H₂O 50–60°C 70% 90% Energetic materials

Key Observations :

  • The calcium cyanamide method dominates industrial production due to scalability and cost-effectiveness.
  • CO₂ integration in the cyanamide route achieves the highest purity, ideal for sensitive applications.
  • Laboratory methods (hydrazine sulfate, nitroguanidine) offer flexibility but suffer from lower yields.

Chemical Reactions Analysis

Types of Reactions

Pimagedine undergoes several types of chemical reactions, including:

    Oxidation: Pimagedine can be oxidized to form various oxidation products.

    Reduction: It can also undergo reduction reactions under specific conditions.

    Substitution: Pimagedine can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidation of pimagedine can lead to the formation of guanidine derivatives.

    Reduction: Reduction reactions typically yield aminoguanidine derivatives.

    Substitution: Substitution reactions can produce a wide range of substituted guanidine compounds.

Scientific Research Applications

Inhibition of Advanced Glycation End Products (AGEs)

Aminoguanidine is primarily known for its role as an inhibitor of advanced glycation end products, which are implicated in several diabetic complications. AGEs form through non-enzymatic reactions between sugars and proteins, leading to detrimental effects on various tissues.

Case Study: Diabetic Nephropathy

A study demonstrated that this compound effectively inhibits the accumulation of renal AGEs, thus retarding the progression of experimental diabetic nephropathy. In this study, diabetic rats treated with this compound showed reduced urinary albumin excretion and prevented mesangial expansion over a 32-week period. The treatment was effective regardless of whether it was administered early or late in the progression of the disease, highlighting its potential for clinical application in managing diabetic nephropathy .

Wound Healing in Diabetes

Research indicates that this compound may enhance wound healing in diabetic models by inhibiting AGE formation. In a study involving db/db mice, topical and systemic administration of this compound improved wound healing outcomes compared to control groups. The findings suggest that this compound could be a valuable therapeutic agent for improving wound healing in diabetic patients .

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly concerning autoimmune diseases such as multiple sclerosis. In experimental models, it inhibited the expression of inducible nitric oxide synthase, thereby reducing nitric oxide production associated with neuroinflammation. This effect delayed the onset and severity of symptoms in mice with experimental autoimmune encephalomyelitis .

Age-Related Diseases

Studies have explored the potential of this compound in preventing age-related changes in collagen structure. In Fischer 344 rats, chronic treatment with this compound reduced glycation and glycoxidation processes associated with aging. Although the effects on collagen cross-linking were modest, the research indicates that this compound could play a role in mitigating age-related tissue damage .

Cancer Research

Recent investigations have also highlighted this compound's bioactivity in cancer research. This compound-based compounds have been studied for their anticancer properties against various cell lines, including breast cancer cells. These studies suggest that this compound derivatives could serve as potential therapeutic agents in cancer treatment due to their ability to inhibit cell proliferation .

Data Table: Summary of this compound Applications

Application AreaKey FindingsStudy Reference
Diabetic NephropathyReduced AGE accumulation; improved renal function
Wound HealingEnhanced wound healing in diabetic models
NeuroprotectionInhibition of nitric oxide synthesis; delayed autoimmune disease onset
Age-Related DiseasesReduced collagen glycation and glycoxidation
Cancer ResearchAnticancer activity against breast cancer cell lines

Mechanism of Action

Pimagedine exerts its effects primarily by inhibiting the formation of glycosylated proteins (AGEs). It achieves this by:

Comparison with Similar Compounds

Aminoguanidine is compared below with structurally or functionally analogous compounds, focusing on mechanisms, efficacy, and clinical relevance.

Table 1: Comparison of this compound with AGE Inhibitors

Compound Mechanism of Action Efficacy vs. AG Clinical Status Key Findings
This compound Traps 1,2-dicarbonyl intermediates (e.g., methylglyoxal); inhibits AGE cross-linking Baseline (100%) Discontinued (Phase II/III) Prevents retinopathy in rodents; human toxicity
Pyridoxamine Dual action: traps dicarbonyls and lipid peroxidation products (ALEs) Comparable Phase II (diabetic nephropathy) Reduces atherosclerosis in animal models; better safety profile
Bis-2-AI derivatives Inhibits AGE formation via anti-glycation activity ×100 more potent in vitro Preclinical 65% AGE inhibition vs. AG’s 35%
Benfotiamine Reduces AGE precursors via transketolase activation Indirect; superior in neuropathy Approved (neuropathy) Improves nerve conduction velocity

Key Insights

  • Potency: Bis-2-aminoimidazole (Bis-2-AI) derivatives outperform AG by 100-fold in inhibiting AGE formation .
  • Safety : Pyridoxamine and benfotiamine show comparable efficacy without AG’s toxicity, making them viable alternatives .
  • Mechanistic Diversity : AG directly traps reactive carbonyls, while benfotiamine redirects metabolic pathways to reduce substrate availability .

Table 2: Antioxidant and Chelating Agents

Compound Mechanism Efficacy vs. AG Clinical Relevance
This compound Quenches hydroxyl radicals; reduces lipid peroxidation Baseline Limited by toxicity
NGF Inhibits ROS and lipid peroxides via TrkA signaling Superior ROS reduction (100% vs. 61%) Experimental
Polyphenols Scavenge free radicals; synergize with AG Similar activity Herbal supplements

Key Insights

  • AG’s antioxidant activity is partially mediated by hydroxyl radical quenching, but Nerve Growth Factor (NGF) completely abolishes ROS in retinal cells .
  • Natural polyphenols (e.g., from Ziziphus oxyphylla) match AG’s antiglycation activity without reported toxicity .

Table 3: Structural Analogs and Nitric Oxide Modulators

Compound Structural Feature Biological Role Advantage Over AG
L-arginine Guanidine group NO precursor; vasodilation Endogenous; no toxicity
Imidazole derivatives Isoelectronic with nucleotides Broad biopolymer interactions Higher specificity
Alagebrium AGE cross-link breaker Cleaves preformed AGEs Targets established damage

Key Insights

  • AG’s structural similarity to L-arginine underpins its NO modulation but also causes NOS inhibition, complicating its therapeutic profile .
  • Alagebrium, an AGE breaker, complements AG’s preventive role by addressing existing glycation damage .

Biological Activity

Aminoguanidine (AG) is a compound with significant biological activity, particularly noted for its role in inhibiting the formation of advanced glycation end products (AGEs), which are implicated in various pathological conditions, including diabetes and aging. This article explores the diverse biological activities of this compound, supported by recent research findings, case studies, and data tables.

This compound acts primarily as an inhibitor of the Maillard reaction, which leads to the formation of AGEs. These compounds contribute to tissue damage in diabetic complications and age-related diseases. By trapping α,β-dicarbonyl compounds, this compound reduces the accumulation of AGEs, thereby potentially mitigating their harmful effects.

Biological Activities

  • Antidiabetic Effects :
    • Studies have shown that this compound can inhibit AGE accumulation in diabetic models, particularly in the kidneys. In a 32-week study on diabetic rats, this compound treatment resulted in a significant reduction in urinary albumin excretion and mesangial expansion, indicating its protective effects against diabetic nephropathy .
  • Anti-inflammatory Properties :
    • This compound has been reported to modulate immune responses and reduce inflammation. In a study involving chronic lung injury induced by lipopolysaccharides (LPS), this compound treatment decreased neutrophil and lymphocyte counts significantly compared to control groups .
  • Antibacterial Activity :
    • Recent research has highlighted the antibacterial potential of this compound derivatives. A novel compound derived from this compound exhibited strong antibacterial activity against both drug-resistant strains of bacteria and standard strains, with a minimum inhibitory concentration (MIC) as low as 2 µg/mL .
  • Neuroprotective Effects :
    • Research indicates that this compound may offer neuroprotection by reducing oxidative stress and inflammation in neuronal tissues. This is particularly relevant in conditions such as ischemic stroke .

Case Study 1: Diabetic Nephropathy

In a controlled study involving Fischer 344 rats, this compound was administered to assess its effects on AGE formation and renal function over two years. The results showed that while AG treatment reduced AGE accumulation, it did not significantly affect collagen glycation or glycoxidation processes .

Case Study 2: Chronic Lung Injury

This compound's effects on inflammation were evaluated in a model of chronic lung injury. The compound significantly reduced inflammatory cell counts (neutrophils and lymphocytes) after LPS administration, suggesting its potential use in treating inflammatory lung diseases .

Table 1: Summary of Biological Activities of this compound

Activity TypeEffect ObservedReference
AntidiabeticReduced AGE accumulation in kidneys
Anti-inflammatoryDecreased neutrophil and lymphocyte counts
AntibacterialMIC of 2-8 µg/mL against resistant strains
NeuroprotectiveReduced oxidative stress in neuronal tissues

Research Findings

Recent studies have expanded the understanding of this compound's biological activity:

  • Antibacterial Mechanism : The mechanism behind the antibacterial activity involves permeabilization of bacterial membranes, leading to cell lysis and death .
  • Long-term Effects on Aging : Chronic administration of this compound has shown mixed results regarding its effectiveness in preventing collagen cross-linking associated with aging .
  • Timing of Treatment : The timing of this compound administration appears less critical than the duration; consistent treatment over time yields better outcomes in diabetic models .

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which aminoguanidine inhibits advanced glycation end products (AGEs), and how can these mechanisms be experimentally validated?

this compound acts as a nucleophilic scavenger, binding to reactive carbonyl intermediates (e.g., methylglyoxal) during AGE formation. To validate this:

  • Use in vitro models (e.g., bovine serum albumin incubated with glucose) and measure AGE accumulation via fluorescence spectroscopy or ELISA.
  • In diabetic rodent models (streptozotocin-induced), administer this compound (50–320 mg/kg/day) and quantify AGEs in tissues (e.g., retinal capillaries, kidneys) using immunohistochemistry or HPLC .

Q. Which experimental models are most appropriate for studying this compound’s effects on diabetic complications?

  • Diabetic retinopathy : Use streptozotocin (STZ)-induced diabetic rats monitored for 26–75 weeks. Assess capillary closure, pericyte dropout, and microaneurysms via periodic acid-Schiff staining .
  • Nephropathy : Measure urinary albumin excretion and glomerular basement membrane thickness in STZ-diabetic rats treated with this compound (100–250 mg/kg/day) .
  • Neuropathy : Evaluate nerve conduction velocity and (Na⁺,K⁺)-ATPase activity in sciatic nerves of diabetic rodents .

Q. How does this compound modulate leukocyte-endothelial interactions in diabetic microvascular complications?

this compound prevents glycation-induced leukocyte dysfunction by inhibiting the formation of a 412-kDa glycated protein. Methodology:

  • Use alloxan-induced diabetic rats and intravital microscopy to quantify leukocyte rolling, adhesion, and migration in venules.
  • Administer aminogidine (250 mg/kg/day for 18 days) and compare leukocyte activity with untreated controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding this compound’s efficacy across different diabetic complications?

Conflicting results (e.g., limited improvement in neuropathy vs. robust retinopathy protection) may arise from tissue-specific AGE accumulation or dosing variations. Strategies:

  • Standardize treatment duration and dosage (e.g., ≥250 mg/kg/day for ≥8 weeks in neuropathy studies).
  • Compare tissue-specific AGE levels using mass spectrometry and correlate with functional outcomes (e.g., nerve conduction vs. retinal histology) .

Q. What experimental protocols optimize this compound’s cerebroprotective effects in stroke models?

  • Induce focal cerebral ischemia in rats via middle cerebral artery occlusion.
  • Administer this compound (320 mg/kg IP) within 2 hours post-ischemia.
  • Quantify infarct volume using tetrazolium staining and validate via physiological monitoring (blood pressure, glucose, pH) to exclude systemic confounders .

Q. How does this compound’s dual inhibition of AGEs and semicarbazide-sensitive amine oxidase (SSAO) influence its therapeutic profile?

SSAO inhibition reduces toxic aldehydes (formaldehyde, methylglyoxal), complementing AGE suppression. Methods:

  • Measure serum SSAO activity in diabetic patients or rodents via radiometric assays.
  • Compare urinary methylamine levels (a SSAO substrate) in this compound-treated vs. untreated diabetic models .

Q. What structural and computational approaches elucidate this compound’s tautomeric forms and reactivity?

  • Use single-crystal X-ray diffraction to resolve the planar structure of this compound monohydrochloride.
  • Perform quantum chemical calculations (B3-LYP/6-31G*) to analyze resonance stabilization in free base, monocation, and dication forms .

Q. Methodological Guidance

Q. How should researchers design dose-response studies for this compound in chronic diabetic models?

  • Dosing : Start with 50 mg/kg/day and escalate to 320 mg/kg/day.
  • Duration : Minimum 8 weeks for neuropathy; ≥26 weeks for retinopathy.
  • Controls : Include untreated diabetic and non-diabetic cohorts.
  • Endpoints : Quantify AGEs (immunohistochemistry), functional outcomes (nerve conduction), and histopathology .

Q. What analytical techniques are critical for assessing this compound’s impact on glycation pathways?

  • AGE Detection : Fluorescence spectroscopy (ex/em 370/440 nm), anti-AGE antibodies (e.g., anti-CML).
  • Oxidative Stress Markers : Measure plasma malondialdehyde (MDA) via TBARS assay or ROS in cultured endothelial cells .

Q. How can combination therapies enhance this compound’s efficacy in diabetic complications?

  • Pair with antioxidants (e.g., α-lipoic acid) to target both glycation and oxidative stress.
  • Co-administer with nitric oxide donors (e.g., L-arginine) to improve vascular function .

Q. Contradictions and Limitations

Q. Why does this compound show limited efficacy in restoring endothelial function compared to insulin?

Insulin directly normalizes thrombomodulin and glucose levels, while this compound’s effects are indirect (AGE inhibition). In neuropathy studies, this compound restored 47% of nerve conduction velocity vs. 83% with insulin .

Q. What factors contribute to variability in this compound’s prevention of leukocyte dysfunction?

Chronic pretreatment (starting pre-diabetes induction) is critical. Acute administration fails to normalize leukocyte adhesion, suggesting prolonged AGE suppression is required .

Properties

IUPAC Name

2-aminoguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH6N4/c2-1(3)5-4/h4H2,(H4,2,3,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMNKKUPIHEESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1937-19-5 (hydrochloride)
Record name Pimagedine [INN]
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DSSTOX Substance ID

DTXSID5040964
Record name Aminoguanidine
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Molecular Weight

74.09 g/mol
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CAS No.

79-17-4
Record name Aminoguanidine
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Record name Pimagedine [INN]
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